molecular formula C₁₈H₂₀N₂O B023177 8-Hydroxymianserin CAS No. 57257-81-5

8-Hydroxymianserin

Cat. No. B023177
CAS RN: 57257-81-5
M. Wt: 280.4 g/mol
InChI Key: YTMQIPGEXLWJTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 8-Hydroxymianserin often involves complex chemical reactions aimed at achieving high purity and specific configurations. For example, the preparation of enantiomers of trifluoromethanesulfonyloxymianserin, a compound related to mianserin, requires high-performance liquid chromatography (HPLC) for separation and catalytic hydrogenation for reduction, achieving high optical purity (Liao et al., 1998). This process reflects the complexity and precision needed in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of 8-Hydroxymianserin-related compounds is characterized by specific functional groups that influence their chemical behavior and biological activity. For instance, 8-hydroxyquinolines possess a versatile ligand structure that allows them to form complexes with various metals, playing a significant role in coordination chemistry and offering a basis for the development of supramolecular sensors and devices (Albrecht et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of 8-Hydroxymianserin and related compounds are diverse, with their reactivity and interactions influenced by their molecular structures. For example, the gold(I)-catalyzed cyclization of certain precursors to synthesize 8-hydroxy-3-substituted isocoumarins demonstrates the synthetic utility and broad substrate scope of these reactions, highlighting their relevance in producing complex organic compounds with potential medicinal applications (Mallampudi et al., 2017).

Physical Properties Analysis

The physical properties of compounds like 8-Hydroxymianserin, including solubility, melting point, and optical activity, are crucial for their application in medicinal chemistry. These properties are determined by the compound's molecular structure and influence its behavior in biological systems. While specific data on 8-Hydroxymianserin's physical properties are scarce, related research emphasizes the importance of these characteristics in drug development and synthesis.

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules, stability under various conditions, and potential for forming complexes with metals, are essential for understanding the functionality and application of 8-Hydroxymianserin-related compounds. The antioxidant and anti-inflammatory activities of compounds like 8-Hydroxydaidzein underline the therapeutic potential of hydroxylated compounds in treating oxidative stress and inflammation-related conditions (Kim et al., 2018).

properties

IUPAC Name

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-19-8-9-20-17-7-6-15(21)11-14(17)10-13-4-2-3-5-16(13)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMQIPGEXLWJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972746
Record name 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxymianserin

CAS RN

57257-81-5
Record name 8-Hydroxymianserin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057257815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYMIANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD0R9QB6HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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